molecular formula C14H14N2O2 B1296210 N-(4-amino-2-methoxyphenyl)benzamide CAS No. 104478-97-9

N-(4-amino-2-methoxyphenyl)benzamide

Cat. No.: B1296210
CAS No.: 104478-97-9
M. Wt: 242.27 g/mol
InChI Key: CBJLTJSNVSPCNO-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)benzamide, also known as AMPB, is a synthetic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound that has been used in biochemical and physiological studies due to its ability to interact with various biological molecules. AMPB is a useful tool for scientists to study the effects of compounds on biological systems.

Scientific Research Applications

Antioxidant Activity

N-(4-amino-2-methoxyphenyl)benzamide and its derivatives have been studied for their antioxidant activity. One study focused on the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide, highlighting their potential as powerful antioxidants due to their ability to scavenge free radicals. The study provided insight into the electrochemical behavior and suggested that these compounds undergo complex pH-dependent oxidation processes, potentially contributing to their antioxidant activity (Jovanović et al., 2020).

Chemoselective Synthesis

Research into the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has led to the production of N-(2-hydroxyphenyl)benzamides and related compounds. These findings are significant for the synthesis of biologically relevant molecules, indicating a methodological advancement in the chemoselective synthesis of benzamide derivatives, including those related to this compound (Singh et al., 2017).

Antimicrobial and Antioxidant Properties

A study on compounds isolated from endophytic Streptomyces YIM67086 found that a new benzamide and known compounds exhibited antimicrobial activities. Additionally, the antioxidant activity of one of these compounds was investigated, suggesting that benzamide derivatives, including structures similar to this compound, possess potential antimicrobial and antioxidant properties (Yang et al., 2015).

Molecular Structure and Activity Relationship

The structure and antioxidant activity of a novel benzamide derivative were analyzed both experimentally and theoretically, providing insights into the molecular structure-activity relationship. This study contributes to the understanding of how structural features influence the antioxidant properties of benzamide derivatives, including those related to this compound (Demir et al., 2015).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The exact nature of these interactions and the resulting changes in the target molecules remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by N-(4-amino-2-methoxyphenyl)benzamide are currently unknown. Given the complexity of biological systems, it is likely that the compound affects multiple pathways, leading to a range of downstream effects

Pharmacokinetics

The compound’s bioavailability, or the extent and rate at which it reaches its site of action, is also unknown . These factors are crucial in determining the compound’s therapeutic potential and safety profile.

Result of Action

It is likely that the compound induces a range of effects at the molecular and cellular levels, potentially altering gene expression, protein function, or cellular signaling pathways

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and potential side effects. Understanding these influences is crucial for optimizing the compound’s use in therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-(4-amino-2-methoxyphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrogen bond acceptors and donors, such as O1 and N2, respectively . These interactions are crucial for its stability and function in biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds with specific biomolecules, such as O1 and N2, plays a crucial role in its mechanism of action . These interactions can lead to changes in gene expression and other molecular processes.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJLTJSNVSPCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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